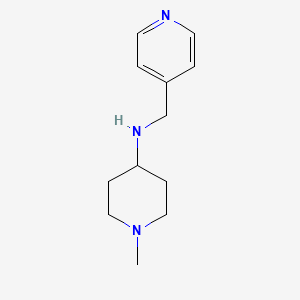

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine. This nomenclature reflects the compound's structural architecture, which consists of a piperidine ring system substituted with a methyl group at the nitrogen position and an amino linkage at the 4-position that connects to a pyridin-4-ylmethyl substituent. The compound has been assigned the Chemical Abstracts Service registry number 416868-54-7, providing a unique identifier for database searches and regulatory purposes.

The compound is known by several synonymous names that reflect different nomenclature conventions and structural perspectives. Alternative designations include this compound, 1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine, and 4-Pyridinemethanamine, N-(1-methyl-4-piperidinyl)-. The German nomenclature follows as 1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamin, while the French designation is 1-Méthyl-N-(4-pyridinylméthyl)-4-pipéridinamine. These international variations ensure accessibility across different chemical databases and research communities worldwide.

Properties

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQJZXOYBNRYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354832 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416868-54-7 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Piperidine-4-carboxylic Acid

- Starting material: Piperidine-4-carboxylic acid (isonipecotic acid).

- Method: Transfer hydrogenation using formaldehyde under ambient pressure.

- Catalysts: Palladium on charcoal or platinum catalysts.

- Conditions: Heating from ambient temperature to approximately 90–95°C in the presence of water and acid (e.g., formic acid).

- Outcome: Formation of 1-methylpiperidine-4-carboxylic acid, often isolated as its hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents).

This step is crucial for introducing the methyl group at the nitrogen of the piperidine ring, enhancing the compound's pharmacological properties and stability.

Conversion to N,N-Diethyl-1-methylpiperidine-4-carboxamide

- Reagents: Thionyl chloride and diethylamine.

- Process: The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride to activate the acid group, followed by reaction with diethylamine.

- Advantages: Use of diethylamine over dimethylamine due to ease of handling (liquid at ambient temperature) and avoidance of dimethyl carbamoyl chloride formation.

- Result: Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide with high purity.

Formation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

- Method: Reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine in the presence of Grignard reagents.

- Grignard Reagents: Isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent).

- Conditions: Ambient temperature (18–25°C), avoiding the need for cryogenic equipment.

- Benefits: The Grignard methodology is preferred over lithium reagents (e.g., butyllithium) for operational simplicity and safety.

Catalytic Amination to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

- Starting material: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

- Catalyst: Copper(I) oxide (>0.02 wt %).

- Conditions: Reaction temperature below 80°C, preferably around 60–70°C.

- Reagents: Ammonia.

- Outcome: Amination to yield the corresponding aminopyridinyl methanone with minimal discoloration and high purity.

Higher temperatures or lower catalyst loadings lead to product discoloration, which is undesirable for pharmaceutical applications.

Final Salt Formation

- Process: The free base of the aminopyridinyl methanone intermediate is reacted with succinic acid in ethanol.

- Product: Formation of the hemi-succinate salt of the target compound.

- Significance: Salt formation enhances the compound's crystallinity, stability, and suitability for pharmaceutical formulation.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product / Outcome | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid | Formaldehyde, Pd/C or Pt catalyst, formic acid | Ambient to 90–95°C, aqueous acidic medium | 1-Methylpiperidine-4-carboxylic acid (hydrochloride salt) | Transfer hydrogenation method |

| 2 | 1-Methylpiperidine-4-carboxylic acid (HCl salt) | Thionyl chloride, diethylamine | Standard amide formation conditions | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Avoids dimethyl carbamoyl chloride formation |

| 3 | N,N-Diethyl-1-methylpiperidine-4-carboxamide + 2,6-dibromopyridine | Turbo Grignard reagent (iPrMgCl/LiCl) | Ambient temperature (18–25°C) | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Grignard reaction preferred over lithium reagents |

| 4 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide | Ammonia, Cu(I) oxide (>0.02 wt %) | 60–70°C | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Lower temperature avoids discoloration |

| 5 | Free base of aminopyridinyl methanone | Succinic acid, ethanol | Standard salt formation | Hemi-succinate salt of the target compound | Enhances stability and crystallinity |

Research Findings and Advantages of the Methods

Transfer Hydrogenation: Using formaldehyde and palladium catalysts under mild conditions provides an efficient and scalable route to 1-methylpiperidine derivatives without the need for gaseous hydrogen, improving safety and operational simplicity.

Grignard Reagent Use: Employing Turbo Grignard reagents at ambient temperature avoids the complexity and hazards of cryogenic lithium reagent methods, making the process more amenable to commercial scale-up.

Catalytic Amination: The use of copper(I) oxide as a catalyst at controlled temperatures ensures high purity of the amination product with minimal discoloration, critical for pharmaceutical quality.

Salt Formation: Conversion to the hemi-succinate salt improves the physicochemical properties of the compound, facilitating its use in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a 5-HT6 receptor antagonist . Research indicates that it possesses potent in vitro binding affinity and functional antagonistic activity at this receptor, which is implicated in cognitive processes and neuropsychiatric disorders. The synthesis of novel derivatives using this compound has led to the development of new therapeutic agents targeting conditions such as Alzheimer's disease and schizophrenia.

Case Study: 5-HT6 Receptor Antagonism

- Objective : To evaluate the compound's efficacy as a 5-HT6 receptor antagonist.

- Methods : Synthesis of various analogs and assessment of their binding affinity.

- Results : Demonstrated significant antagonistic activity, suggesting potential as a cognitive enhancer or treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine serves as an important synthetic intermediate for creating diverse piperidine derivatives. These derivatives are crucial in the pharmaceutical industry due to their biological activity profiles.

Synthesis Pathways

The compound can be utilized in various intra- and intermolecular reactions leading to:

- Substituted piperidines

- Spiropiperidines

- Condensed piperidines

- Piperidinones

These derivatives have shown promise in drug design, particularly for their roles in modulating neurotransmitter systems.

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Its ability to bind selectively to these receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Research Findings

Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activation, warranting further investigation into its mechanisms of action .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of related compounds. By modifying the piperidine and pyridine moieties, researchers aim to enhance potency and selectivity against specific biological targets.

Example of SAR Application

In SAR studies involving similar compounds, modifications to the piperidine structure significantly impacted the inhibitory activity against key enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1) .

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

Thienopyrimidine (e.g., ) adds a sulfur atom and fused ring system, increasing rigidity and affinity for ATP-binding pockets in kinases.

Trifluoromethyl (CF₃) in enhances metabolic stability and electron-withdrawing effects, altering target selectivity.

Stereochemistry :

Functional Comparisons

Kinase Inhibition: The target compound’s pyridine scaffold is less electron-deficient than thienopyrimidine derivatives , which may reduce affinity for kinases requiring strong π-acceptor interactions. Morpholine substituents (e.g., ) improve solubility and mimic ATP’s ribose moiety, enhancing kinase binding .

Metabolic Stability :

- The CF₃ group in reduces oxidative metabolism, extending half-life compared to the target compound’s pyridine group, which is prone to CYP450-mediated oxidation.

Synthetic Accessibility :

- The target compound’s synthesis is more straightforward than chiral intermediates like , which require resolution steps (e.g., ditoluoyl tartaric acid) .

Biological Activity

Chemical Structure and Properties

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, also known by its chemical formula C12H19N3, is a compound characterized by a piperidine ring substituted with a pyridinylmethyl group. It has a molecular weight of approximately 191.28 g/mol. The presence of both piperidine and pyridine moieties in its structure is significant, as these functional groups are commonly associated with various biological activities and interactions with biological targets.

The biological activity of this compound is still under investigation. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and cell signaling, potentially influencing various physiological processes. However, detailed mechanisms of action remain to be elucidated.

Potential Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

- Neurotransmitter Receptor Modulation : Compounds with similar structures have shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

- Antiviral Activity : Related compounds have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy . This suggests that this compound could possess similar inhibitory effects.

Structure-Activity Relationships (SAR)

A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological profiles that may arise from the dual functional groups present in this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-methyl-piperidin-4-amines | Contains piperidine but lacks pyridylmethyl | Antidepressant properties |

| 2-Chloro-pyridine derivatives | Similar pyridine structure | Antimicrobial activity |

| Piperazine derivatives | Contains piperazine instead of piperidine | Anxiolytic effects |

The combination of piperidine and pyridine rings in this compound may lead to unique interactions with biological systems compared to the above compounds.

Inhibitory Effects on Enzymes

Research has indicated that some piperidine derivatives can inhibit key enzymes involved in critical biological pathways. For example, compounds similar to this compound have been shown to inhibit LSD1 effectively, impacting gene expression regulation and potentially playing a role in cancer progression .

Antiviral Properties

A study on piperidinyl derivatives demonstrated significant antiviral activity against HIV, with some compounds exhibiting EC50 values in the nanomolar range. This highlights the potential for this compound to contribute to antiviral drug development .

Pain Management Applications

Recent investigations into dual piperidine-based ligands have shown promise in treating nociceptive and neuropathic pain by modulating histamine H3 and sigma receptors. This suggests potential therapeutic applications for this compound in pain management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via alkylation or reductive amination strategies. For example, alkylation of a piperidine precursor (e.g., 4-aminopiperidine derivatives) with a pyridinylmethyl halide under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile/ethanol) is a common approach . Multi-step sequences, such as quaternization followed by partial reduction and hydrolysis (as seen in structurally similar compounds), may also be adapted . Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield (70–85%) and purity (>95%), confirmed by TLC and HPLC .

Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation, particularly distinguishing between piperidine and pyridine ring protons . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric integrity . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How do researchers address solubility challenges during in vitro assays for this compound?

- Answer : Solubility is improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Physicochemical properties (logP, pKa) are computationally predicted (e.g., ACD/Labs) to guide solvent selection. Aqueous solubility is empirically tested via shake-flask methods at pH 7.4 .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies between experimental and theoretical NMR shifts are addressed via 2D NMR (COSY, HSQC) to assign coupling patterns and through density functional theory (DFT) calculations for optimized molecular geometries . Conflicting HRMS data may require isotopic labeling or tandem MS/MS fragmentation to confirm fragmentation pathways .

Q. How does stereochemistry at the piperidine ring influence biological activity, and how is enantiomeric purity controlled during synthesis?

- Answer : Chiral centers in analogs (e.g., 1-benzyl-4-methylpiperidin-3-yl derivatives) significantly affect receptor binding, as shown in dopamine receptor studies . Enantiomeric control is achieved via chiral resolving agents (e.g., ditoluoyl tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) . Chiral HPLC (Chiralpak® columns) monitors enantiomeric excess (>99%) .

Q. What in silico and in vitro approaches are used to correlate structural modifications with target affinity?

- Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases, guided by substituent effects on logP and hydrogen-bonding capacity . Functional assays (e.g., cAMP accumulation for GPCRs) validate predictions, with IC₅₀ values compared across analogs to establish structure-activity relationships (SAR) .

Q. How are metabolic stability and toxicity profiles evaluated during preclinical development?

- Answer : Microsomal stability assays (human liver microsomes) assess CYP450-mediated degradation, while Ames tests and hERG channel inhibition studies screen for genotoxicity and cardiotoxicity, respectively . Metabolic pathways are mapped using LC-MS/MS to identify oxidation or glucuronidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.